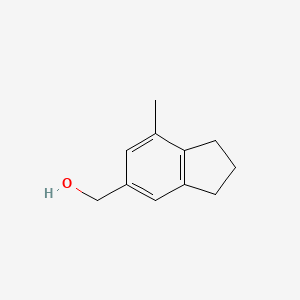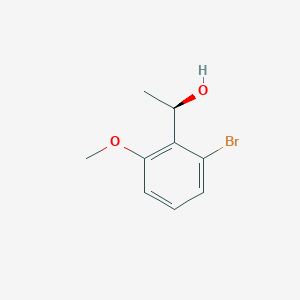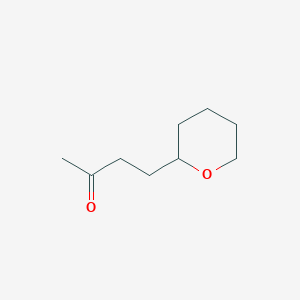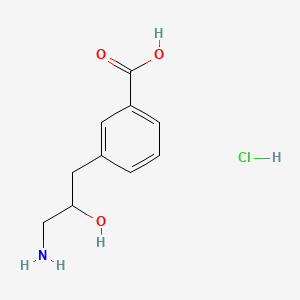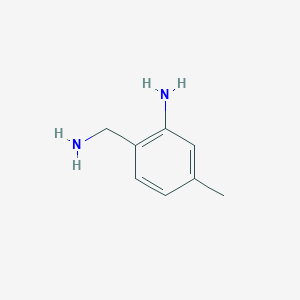
2-(Aminomethyl)-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-methylaniline is an organic compound with the molecular formula C8H12N2 It is a derivative of aniline, featuring an aminomethyl group at the second position and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)-5-methylaniline can be synthesized through several methods. One common approach involves the reductive amination of 5-methyl-2-nitrobenzaldehyde with formaldehyde and ammonia, followed by catalytic hydrogenation to reduce the nitro group to an amine . Another method includes the reaction of 5-methyl-2-nitrobenzyl chloride with ammonia, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes use catalysts such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogenation conditions to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Further reduced amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(Aminomethyl)-5-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator, affecting specific biochemical pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Similar structure but with a hydroxyl group instead of a methyl group.
2-(Aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
5-(Aminomethyl)-2-furancarboxylic acid: Features a furan ring and a carboxylic acid group.
Uniqueness
2-(Aminomethyl)-5-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-(aminomethyl)-5-methylaniline |
InChI |
InChI=1S/C8H12N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5,9-10H2,1H3 |
InChI Key |
RTIPTIXPHDGIHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/no-structure.png)
